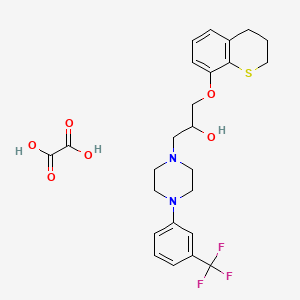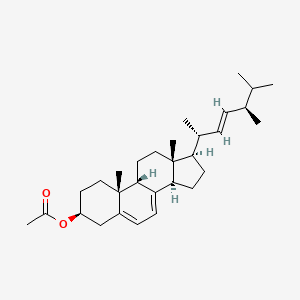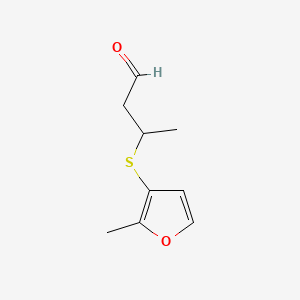
1,1'-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate is a complex organic compound with a unique structure It consists of two pyridinium rings connected by a hexanediyl chain, with methoxyphenyl and diphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate typically involves the reaction of 4-(4-methoxyphenyl)-2,6-diphenylpyridine with 1,6-dibromohexane in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or dimethylformamide. The resulting product is then treated with perchloric acid to obtain the diperchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反应分析
Types of Reactions
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
科学研究应用
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and nucleic acids, leading to the formation of stable complexes. This interaction can disrupt normal cellular processes, resulting in various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1,6-Hexanediyl bisacrylate: A compound with a similar hexanediyl chain but different functional groups.
Diethylhexyl butamido triazone: A compound with similar structural complexity but different chemical properties.
Uniqueness
1,1’-(1,6-Hexanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate is unique due to its specific combination of pyridinium rings, methoxyphenyl, and diphenyl substituents. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
89141-73-1 |
|---|---|
分子式 |
C54H50Cl2N2O10 |
分子量 |
957.9 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-1-[6-[4-(4-methoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]hexyl]-2,6-diphenylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C54H50N2O2.2ClHO4/c1-57-49-31-27-41(28-32-49)47-37-51(43-19-9-5-10-20-43)55(52(38-47)44-21-11-6-12-22-44)35-17-3-4-18-36-56-53(45-23-13-7-14-24-45)39-48(42-29-33-50(58-2)34-30-42)40-54(56)46-25-15-8-16-26-46;2*2-1(3,4)5/h5-16,19-34,37-40H,3-4,17-18,35-36H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI 键 |
DCMCNLQPVQZYPO-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)OC)C7=CC=CC=C7)C8=CC=CC=C8.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



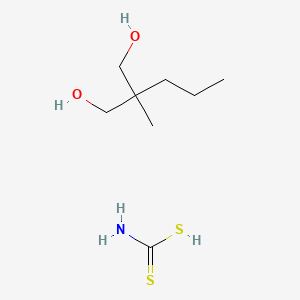
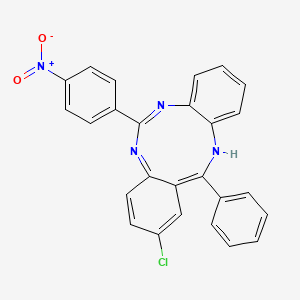

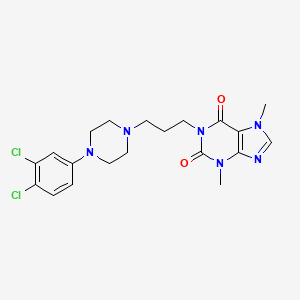
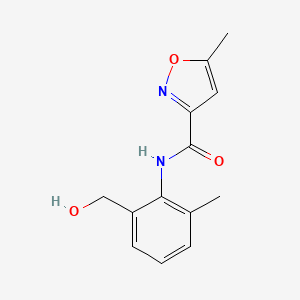
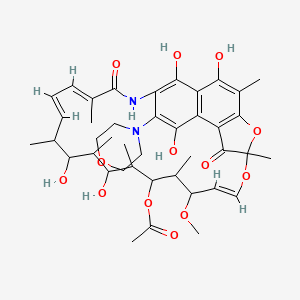


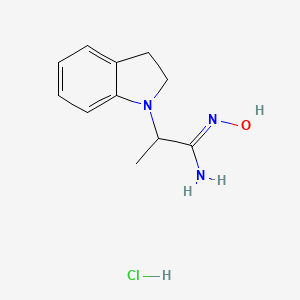
![potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12769794.png)
